molecular formula C19H21NO2 B11839459 Methyl1-diphenylmethyl-3-azetidineacetate

Methyl1-diphenylmethyl-3-azetidineacetate

Cat. No.: B11839459
M. Wt: 295.4 g/mol
InChI Key: PVFJMGAZZIVWRO-UHFFFAOYSA-N
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Description

Methyl1-diphenylmethyl-3-azetidineacetate is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-diphenylmethyl-3-azetidineacetate involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Another method involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl1-diphenylmethyl-3-azetidineacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

Methyl1-diphenylmethyl-3-azetidineacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl1-diphenylmethyl-3-azetidineacetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered ring with one nitrogen atom.

    Oxetane: A four-membered ring with one oxygen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness

Methyl1-diphenylmethyl-3-azetidineacetate is unique due to its specific substitution pattern and the presence of the diphenylmethyl group. This structural feature distinguishes it from other azetidine derivatives and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(1-benzhydryl-2-methylazetidin-3-yl)acetic acid

InChI

InChI=1S/C19H21NO2/c1-14-17(12-18(21)22)13-20(14)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17,19H,12-13H2,1H3,(H,21,22)

InChI Key

PVFJMGAZZIVWRO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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